molecular formula C14H19NO3 B14848737 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide

3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide

Cat. No.: B14848737
M. Wt: 249.30 g/mol
InChI Key: YQNDSDQFXKNNFS-UHFFFAOYSA-N
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Description

3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is an organic compound with a complex structure that includes a cyclohexyloxy group, a hydroxy group, and a N-methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-hydroxybenzoic acid with cyclohexanol in the presence of a dehydrating agent to form the cyclohexyloxy derivative. This intermediate is then reacted with N-methylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexyloxy)-2-hydroxybenzamide: Lacks the N-methyl group, which may affect its chemical reactivity and biological activity.

    2-Hydroxy-N-methylbenzamide: Lacks the cyclohexyloxy group, which may influence its solubility and interaction with biomolecules.

    3-(Cyclohexyloxy)-2-hydroxy-N-ethylbenzamide: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.

Uniqueness

3-(Cyclohexyloxy)-2-hydroxy-N-methylbenzamide is unique due to the presence of both the cyclohexyloxy and N-methyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, solubility, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

3-cyclohexyloxy-2-hydroxy-N-methylbenzamide

InChI

InChI=1S/C14H19NO3/c1-15-14(17)11-8-5-9-12(13(11)16)18-10-6-3-2-4-7-10/h5,8-10,16H,2-4,6-7H2,1H3,(H,15,17)

InChI Key

YQNDSDQFXKNNFS-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)OC2CCCCC2)O

Origin of Product

United States

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